DL-Homocystine

Vue d'ensemble

Description

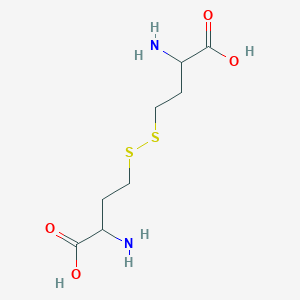

DL-Homocystine (CAS 870-93-9) is a sulfur-containing compound formed by the oxidation of two homocysteine molecules, resulting in a disulfide bond. Its molecular formula is C₈H₁₆N₂O₄S₂, with a molecular weight of 268.35 g/mol . Structurally, it is the dimerized form of homocysteine and plays roles in sulfur metabolism and redox regulation. This compound is implicated in both physiological and pathological processes, including DNA damage induction in colorectal cancer (CRC) via Fusobacterium nucleatum-secreted metabolites and tibial dyschondroplasia (TD) in broiler chicks at elevated doses . It is also utilized in biochemical research, isotopic labeling studies, and as a reference standard in analytical chemistry .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le DL-Homocystine peut être synthétisé à partir de la DL-méthionine par une série de réactions. Une méthode courante consiste à introduire en continu de la DL-méthionine et de l’acide sulfurique dans un réacteur microcanaux en phase liquide-liquide. Cette réaction génère du this compound, qui est ensuite soumis à un traitement ultérieur .

Méthodes de production industrielle : Dans les milieux industriels, le this compound est souvent produit par des méthodes électrochimiques. Par exemple, une solution aqueuse de this compound et un acide minéral peuvent être soumis à l’électrolyse dans une cellule électrolytique. La solution résultante est ensuite concentrée, séchée et acétylée pour obtenir du this compound de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : Le DL-Homocystine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : Le this compound peut être oxydé pour former de l’acide homocystéique.

Réduction : La réduction électrochimique du this compound en présence d’acide chlorhydrique peut produire du DL-homocystéine.

Substitution : Le this compound peut participer à des réactions de substitution, en particulier impliquant ses atomes de soufre.

Principaux produits :

Oxydation : Acide homocystéique.

Réduction : DL-Homocystéine.

Substitution : Divers dérivés contenant du soufre.

4. Applications de la recherche scientifique

Le this compound a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme réactif dans diverses synthèses chimiques et méthodes analytiques.

Biologie : Étudié pour son rôle dans le métabolisme de la méthionine et ses effets sur les processus cellulaires.

Industrie : Utilisé dans la production de produits pharmaceutiques et d’autres produits chimiques.

Applications De Recherche Scientifique

Scientific Research Applications

DL-Homocystine is utilized in multiple scientific contexts:

Chemistry

- Reagent in Synthesis : It serves as a reagent in various chemical syntheses and analytical methods.

- Analytical Chemistry : Used to study the properties and reactions of sulfur-containing compounds.

Biology

- Metabolic Studies : Investigated for its role in methionine metabolism and cellular processes.

- Cellular Signaling : Its derivatives influence signaling pathways related to oxidative stress and inflammation.

Medicine

- Cardiovascular Research : Elevated homocysteine levels are linked to cardiovascular diseases; thus, this compound is studied as a potential biomarker.

- Neurodegenerative Disorders : Research indicates associations between homocysteine metabolism and neurological health.

Industry

- Pharmaceutical Production : Used in the synthesis of drugs targeting metabolic pathways involving homocysteine.

- Chemical Manufacturing : Its properties are exploited in producing various chemical products.

Case Studies and Research Findings

Several studies have highlighted the importance of this compound in understanding metabolic pathways and disease mechanisms:

Study on Metabolic Pathways

A study utilized mass spectrometry to trace the incorporation of isotopes into metabolic products, revealing that this compound enhances understanding of sulfur amino acid metabolism and its implications for cardiovascular health .

Pharmacokinetics Research

Research focused on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound showed that isotopic labeling allows for precise tracking of metabolic processes involving homocysteine derivatives.

Research has underscored the potential implications of this compound in understanding diseases associated with elevated homocysteine levels. Its unique properties facilitate investigations into its role as a biomarker for cardiovascular diseases and neurodegenerative conditions .

Mécanisme D'action

Le DL-Homocystine exerce ses effets principalement par sa participation à la voie du métabolisme de la méthionine. Il peut influencer diverses cibles moléculaires et voies, notamment :

Réactions enzymatiques : Agit comme substrat pour les enzymes impliquées dans le métabolisme de la méthionine.

Stress oxydatif : Peut contribuer au stress oxydatif en générant des espèces réactives de l’oxygène.

Processus cellulaires : Affecte les processus cellulaires tels que la synthèse et la réparation de l’ADN.

Composés similaires :

L-Homocystine : L’isomère L de l’homocystine, qui présente des propriétés chimiques similaires mais des activités biologiques différentes.

DL-Homocystéine : La forme réduite du this compound, qui joue un rôle crucial dans le métabolisme de la méthionine.

Cystathionine : Un autre acide aminé contenant du soufre impliqué dans la voie du métabolisme de la méthionine.

Unicité : Le this compound est unique en raison de sa liaison disulfure, qui lui confère des propriétés chimiques et biologiques distinctes. Sa capacité à subir diverses réactions chimiques et son rôle dans le métabolisme de la méthionine en font un composé précieux pour la recherche et les applications industrielles.

Comparaison Avec Des Composés Similaires

The biological and chemical properties of DL-Homocystine are best understood in comparison with structurally or functionally related compounds:

Homocysteine

- Structure: Monomeric thiol (C₄H₉NO₂S) vs. dimeric disulfide (this compound).

- Role : Homocysteine is a metabolic intermediate in methionine and cysteine pathways. Elevated levels are linked to hyperhomocysteinemia, cardiovascular disease, and neurotoxicity .

- Key Difference : this compound is the oxidized, stable form of homocysteine. While homocysteine is cytotoxic at high concentrations, this compound directly induces DNA double-strand breaks in CRC models and developmental defects in poultry .

Cystine

- Structure : Disulfide-linked dimer of cysteine (C₆H₁₂N₂O₄S₂).

- Role : Critical for protein structure (e.g., keratin, insulin) and cellular redox balance.

- Key Difference: Cystine is a natural amino acid, whereas this compound is a non-proteinogenic metabolite. Cystine deficiency causes tissue fragility, while this compound excess induces mutagenesis .

Methionine

- Structure: Sulfur-containing essential amino acid (C₅H₁₁NO₂S).

- Role: Precursor of homocysteine and S-adenosylmethionine (SAMe).

- Key Difference : Methionine is metabolized to homocysteine, which can form this compound. Methionine restriction reduces this compound accumulation, mitigating DNA damage in CRC .

Allantoic Acid

- Structure : Ureide derivative (C₄H₈N₄O₄).

- Role : Nitrogen transport in plants and a F. nucleatum-secreted mutagen.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Experimental Findings

Notes on Contradictory Evidence

- Supplement Use vs. Toxicity: markets this compound as a "high-purity health supplement," contradicting studies showing its genotoxicity in CRC and developmental toxicity in poultry .

- Synthesis Byproduct : this compound is a byproduct in the synthesis of betaine-homocysteine methyltransferase inhibitors, complicating its isolation .

Activité Biologique

DL-Homocystine is a sulfur-containing amino acid that plays a significant role in various biological processes, particularly in relation to cardiovascular health and metabolic pathways. This article explores the biological activity of this compound, focusing on its effects on cardiac function, oxidative stress, and metabolic implications, supported by relevant case studies and research findings.

Overview of this compound

This compound is the oxidized dimer of homocysteine, a non-proteinogenic amino acid that is an intermediate in the methionine cycle. Elevated levels of homocysteine are associated with an increased risk of cardiovascular diseases, neurodegenerative disorders, and other health issues. Understanding the biological activity of this compound is crucial for elucidating its role in these conditions.

Cardiac Function and Oxidative Stress

Recent research has demonstrated that this compound can adversely affect cardiac contractility and coronary flow. A study conducted on isolated rat hearts evaluated the influence of DL-homocysteine thiolactone hydrochloride (DL-Hcy TLHC) on cardiac parameters and oxidative stress markers. Key findings included:

-

Decreased Cardiac Parameters : Administration of DL-Hcy TLHC at a concentration of 10 μM resulted in significant decreases in:

- (P < 0.05)

- Systolic Left Ventricular Pressure (SLVP) (P < 0.01)

- Coronary Flow (CF) (P < 0.05)

- Oxidative Stress Markers : The study found no significant changes in oxidative stress markers when DL-Hcy TLHC was administered alone. However, when combined with L-NAME, a nitric oxide synthase inhibitor, there was a notable decrease in CF and oxidative stress markers such as superoxide anion (), hydrogen peroxide (), and thiobarbituric acid reactive substances (TBARS) .

Table 1: Effects of DL-Hcy TLHC on Cardiac Parameters

| Treatment | SLVP | CF | |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| DL-Hcy TLHC (10 μM) | Decreased (P < 0.05) | Decreased (P < 0.01) | Decreased (P < 0.05) |

| DL-Hcy TLHC + L-NAME | Decreased CF (P < 0.01) | N/A | Decreased |

| DL-Hcy TLHC + DL-PAG | Increased (P < 0.05) | Decreased (P < 0.01) | Decreased |

| DL-Hcy TLHC + PPR IX | Decreased (P < 0.05) | Decreased (P < 0.05) | Decreased |

Metabolic Implications

The metabolism of homocysteine and its derivatives is crucial for maintaining cellular health. Inhibition of the enzyme betaine-homocysteine methyltransferase (BHMT), which converts homocysteine to methionine, can lead to hyperhomocysteinemia—a condition characterized by elevated levels of homocysteine in the blood.

A study showed that dietary supplementation with S-(α-carboxybutyl)-DL-homocysteine (CBHcy), which inhibits BHMT, resulted in significant increases in plasma homocysteine levels and alterations in liver enzyme activities related to sulfur amino acid metabolism . This indicates that manipulation of homocysteine metabolism can have profound effects on overall health.

Table 2: Enzyme Activity Changes in CBHcy-treated Rats

| Enzyme Activity [U/mg] | Control | CBHcy |

|---|---|---|

| BHMT | 62.7 ± 0.7 | 6.1 ± 0.5 * |

| Methionine Synthase (MS) | 2.7 ± 0.1 | 3.2 ± 0.3 |

| Cystathionine β-Synthase (CBS) | 115.2 ± 4.8 | 50.6 ± 7.0 * |

*Significant difference at P ≤ 0.05.

Case Studies

Several case studies have highlighted the implications of elevated homocysteine levels:

- Cardiovascular Risk : A cohort study found that individuals with hyperhomocysteinemia exhibited a significantly higher risk for cardiovascular events compared to those with normal levels .

- Neurodegenerative Disorders : Research has linked high homocysteine levels to cognitive decline and increased risk for Alzheimer’s disease, suggesting that interventions targeting homocysteine metabolism could be beneficial .

Q & A

Basic Research Questions

Q. How is DL-Homocystine synthesized and characterized in laboratory settings?

this compound is synthesized via demethylation of DL-methionine using concentrated sulfuric acid and hydrohalic acid under controlled temperature and time conditions. The crude product undergoes electrochemical reduction to yield DL-homocysteinethiolactone hydrochloride, a precursor for further modifications . Characterization employs techniques such as NMR, IR spectroscopy, electrospray ionization mass spectrometry (ESI-MS), and thermogravimetric-FTIR (TG-FTIR) to confirm structure and purity .

Q. What analytical techniques are standard for quantifying this compound in biological and chemical studies?

High-performance liquid chromatography (HPLC) with UV detection is commonly used for quantification, validated against ≥95% purity analytical standards . For interaction studies, cyclic voltammetry and UV-Vis spectroscopy are applied to monitor redox behavior and metal-binding properties (e.g., Pt(II) and Au(III)) in aqueous solutions .

Q. How is this compound distinguished from its enantiomers (D- and L-homocystine) in experimental workflows?

Chiral separation techniques, such as chiral column chromatography or capillary electrophoresis, are employed. Thin-layer chromatography (TLC) on cellulose plates with pyridine-water-n-butyl alcohol-acetic acid solvent systems can also resolve enantiomers, confirmed via ninhydrin staining .

Advanced Research Questions

Q. What mechanistic insights explain the divergent interactions of Pt(II) and Au(III) with this compound?

Pt(II) undergoes oxidative addition with this compound, forming stable thiolate complexes (e.g., [Pt(SCHCHCOH)]), while Au(III) acts as an oxidizing agent, cleaving disulfide bonds to generate sulfonic acids. These pathways are elucidated via cyclic voltammetry, NMR, and computational modeling .

Q. How does this compound contribute to schizophrenia research models?

this compound is metabolized to homocysteine, which modulates NMDA receptor activity and redox homeostasis. In vitro neuronal models and animal studies utilize deuterium-labeled this compound (e.g., this compound-d8) to track metabolic flux and assess oxidative stress markers like glutathione depletion .

Q. What experimental strategies resolve contradictions in this compound’s redox behavior across studies?

Contradictions arise from pH-dependent disulfide stability and metal cofactor interactions. Robust protocols include:

- Standardizing buffer conditions (e.g., 0.1 M HCl for Au(III) studies) .

- Cross-validating results with multiple spectroscopic methods (e.g., ESI-MS + FTIR) .

- Applying iterative data triangulation to distinguish artifacts from biologically relevant interactions .

Q. How is this compound integrated into metabolic disease research, particularly in vivo models?

this compound is administered to induce hyperhomocysteinemia in rodents, mimicking vascular endothelial dysfunction. Researchers measure biomarkers like plasma homocysteine levels (via LC-MS), aortic plaque formation (histopathology), and mitochondrial ROS production (fluorescent probes) .

Q. Methodological Considerations

Q. What precautions are critical when handling this compound in aqueous solutions?

- Avoid alkaline conditions (pH > 8) to prevent disulfide bond hydrolysis.

- Use argon or nitrogen degassing to minimize oxidation during electrochemical studies .

- Store lyophilized samples at -20°C under desiccation to prevent hygroscopic degradation .

Q. How are computational methods applied to predict this compound’s interaction with biomolecules?

Density functional theory (DFT) simulations model disulfide bond cleavage energetics, while molecular docking predicts binding affinities with enzymes like cystathionine β-synthase (CBS). These are validated against experimental kinetic data .

Q. Data Reporting Standards

- Synthesis protocols : Report reaction time, temperature, and catalyst concentration to ensure reproducibility .

- Analytical data : Include raw spectral files (e.g., NMR, MS) in supplementary materials, referencing Beilstein Journal guidelines for experimental rigor .

- Conflict resolution : Disclose all buffer compositions and instrument calibration details to address variability .

Propriétés

IUPAC Name |

2-amino-4-[(3-amino-3-carboxypropyl)disulfanyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVZLYBCZNMWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCC(C(=O)O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861945 | |

| Record name | (RS)-Homocystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | DL-Homocystine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20672 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DL-Homocystine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

462-10-2, 870-93-9, 6027-15-2 | |

| Record name | Homocystine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocystine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Homocystine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206271 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HOMOCYSTINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HOMOCYSTINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4,4'-dithiobis[2-amino-, (2R,2'R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (RS)-Homocystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-homocystine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-Homocystine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

263 - 265 °C | |

| Record name | DL-Homocystine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.